molecular formula C20H15ClFN3OS B2655798 N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897464-77-6

N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2655798
CAS No.: 897464-77-6
M. Wt: 399.87
InChI Key: GWRBXRRGOAREPN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H15ClFN3OS and its molecular weight is 399.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Radiolabeling

  • Synthesis of Substituted Imidazopyridines for Peripheral Benzodiazepine Receptors Study :
    • Imidazo[1,2-α]pyridines, including variants of the compound , are synthesized as ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds were radiolabeled for potential in vivo studies using Single Photon Emission Computed Tomography (SPECT) (Katsifis et al., 2000).

Anticancer Activity

  • Synthesis of Novel Derivatives with Anti-Inflammatory Activity :

    • Derivatives of N-(3-chloro-4-fluorophenyl)acetamide, including related structures, have been synthesized and demonstrated significant anti-inflammatory activity, which is relevant in cancer therapy (Sunder & Maleraju, 2013).
  • Cytotoxic Activity of Thiazole Derivatives :

    • N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized, exhibiting anticancer activity against human lung adenocarcinoma cells and other cancer cell lines. This research implies potential applications in cancer treatment (Evren et al., 2019).

Imaging and Diagnostic Applications

  • Imaging of Peripheral Benzodiazepine Receptors :
    • 2-(iodophenyl)imidazo[1,2-a]pyridineacetamide series, similar to the compound , have been developed for imaging peripheral benzodiazepine receptors using radiolabeling techniques. This application is crucial for studying neurological and psychiatric disorders (Thominiaux et al., 2007).

DNA Binding and Anticancer Research

  • Study of Imidazolium Ionic Liquid Halides for DNA Binding and Anticancer Activities :
    • Newer imidazolium ionic liquid halides, structurally related to the compound , have been synthesized and tested for DNA binding and anticancer activities. These compounds show potential as anticancer agents (Rezki et al., 2020).

Molecular Docking and Anticonvulsant Activity

  • Anticonvulsant Activity of Omega-(1H-1-imidazolyl)-N-phenylalkanoic Acid Amide Derivatives :
    • This research explores compounds structurally related to N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide, focusing on their anticonvulsant activities, offering insights into potential neurological applications (Aktürk et al., 2002).

Photovoltaic Efficiency Modeling

  • Photovoltaic Efficiency of Bioactive Benzothiazolinone Acetamide Analogs :
    • Studies on benzothiazolinone acetamide analogs, related to the compound of interest, have been conducted to analyze their potential in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency, suggesting applications in renewable energy technologies (Mary et al., 2020).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3OS/c1-12-2-7-15(8-17(12)21)23-19(26)9-16-11-27-20-24-18(10-25(16)20)13-3-5-14(22)6-4-13/h2-8,10-11H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRBXRRGOAREPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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